

# LC-MS/MS method for 2-Cyclopropylthiazole-4-carboxamide quantification

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## Compound of Interest

Compound Name: 2-Cyclopropylthiazole-4-carboxamide

Cat. No.: B13016147

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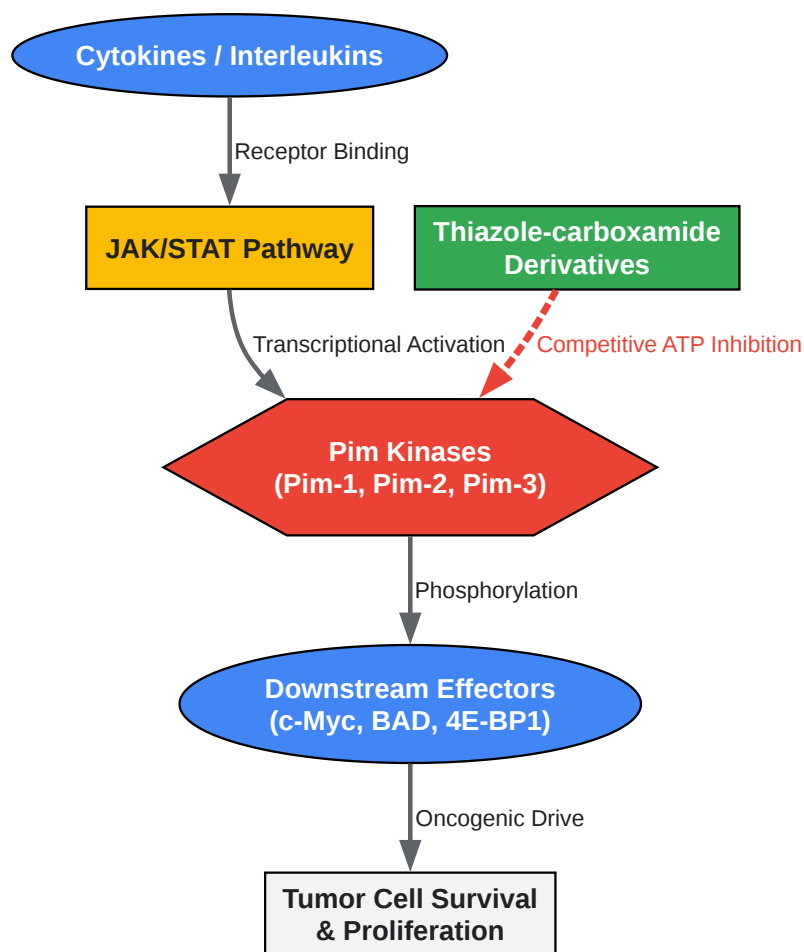
Bioanalytical LC-MS/MS Method Development and Validation for the Quantification of **2-Cyclopropylthiazole-4-carboxamide**

## Scientific Rationale & Context

**2-Cyclopropylthiazole-4-carboxamide** (CAS: 1849355-66-3) is a critical structural motif and intermediate in the synthesis of pyrazol-4-yl-heterocycl-yl-carboxamide compounds[1]. These compounds function as highly potent pan-Pim kinase inhibitors[1]. Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases that drive tumor cell survival, proliferation, and evasion of apoptosis, making them highly sought-after targets in hematological malignancies such as multiple myeloma and acute myeloid leukemia[2].

During preclinical pharmacokinetics (PK) and drug metabolism studies, monitoring the plasma concentration of **2-Cyclopropylthiazole-4-carboxamide**—either as a metabolic cleavage product or a surrogate marker for prodrugs—is essential for accurate PK/PD modeling. The following application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify this analyte in plasma,

adhering strictly to the FDA (2018)[3] and ICH M10 (2022) bioanalytical method validation guidelines.



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Fig 1. Pim kinase signaling pathway and the inhibitory role of thiazole-carboxamide derivatives.

## Experimental Design & Causality

To ensure the protocol acts as a self-validating system, every step is engineered to prevent common bioanalytical failures (e.g., ion suppression, carryover, and instrument drift).

- Internal Standard (IS) Selection: 2-Cyclobutylthiazole-4-carboxamide[4] is utilized as an analog IS. Its structural similarity ensures it mimics the extraction recovery and ionization efficiency of the target analyte, correcting for any matrix-induced variations.

- **Sample Preparation Causality:** Thiazole compounds are highly susceptible to ion suppression in the electrospray ionization (ESI) source due to endogenous plasma phospholipids. A simple protein precipitation (PPT) is insufficient. Therefore, we employ a hybrid PPT followed by Solid-Phase Extraction (SPE). The PPT step removes bulk proteins that could clog the SPE frit, while the polymeric reversed-phase SPE cartridge (Oasis HLB) selectively washes away polar phospholipids, ensuring a Matrix Factor (MF) close to 1.0.
- **Chromatographic Causality:** A sub-2-micron C18 column is paired with a mobile phase containing 0.1% Formic Acid. The low pH ensures the weakly basic thiazole nitrogen is fully protonated ( $[M+H]^+$ ), maximizing sensitivity in ESI positive mode.



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Fig 2. Step-by-step bioanalytical workflow for **2-Cyclopropylthiazole-4-carboxamide** quantification.

## Step-by-Step Methodology

### Sample Preparation (Hybrid PPT-SPE)

Self-Validation Check: Process a "Double Blank" (matrix without analyte or IS) and a "Zero Blank" (matrix with IS only) alongside every batch to continuously monitor for reagent contamination and isotopic interference.

- **Spiking:** Aliquot 100  $\mu\text{L}$  of K2EDTA plasma into a 1.5 mL microcentrifuge tube. Add 10  $\mu\text{L}$  of the IS working solution (2-Cyclobutylthiazole-4-carboxamide, 500 ng/mL). Vortex for 10 seconds.
- **Protein Precipitation:** Add 300  $\mu\text{L}$  of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. Vortex vigorously for 2 minutes to denature proteins. Centrifuge at  $14,000 \times g$  for 10 minutes at  $4^\circ\text{C}$ .
- **SPE Conditioning:** Condition an Oasis HLB 96-well plate (30 mg) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

- **Loading:** Transfer 350  $\mu\text{L}$  of the cleared PPT supernatant into the SPE plate. Apply a gentle vacuum (1-2 inHg) to allow dropwise loading.
- **Washing:** Wash the sorbent with 1 mL of 5% Methanol in Water to elute polar interferences and salts. Dry the cartridge under high vacuum for 2 minutes.
- **Elution & Reconstitution:** Elute the analytes with 500  $\mu\text{L}$  of 100% ACN. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100  $\mu\text{L}$  of Mobile Phase A/B (80:20, v/v). Inject 5  $\mu\text{L}$  into the LC-MS/MS system.

## LC-MS/MS Conditions

Self-Validation Check: Inject a System Suitability Test (SST) sample (analyte at LLOQ) before the run. The run is only authorized if the SST signal-to-noise (S/N) ratio is  $\geq 10$  and retention time drift is  $\leq 2\%$ .

Table 1: UHPLC Chromatographic Parameters

| Parameter          | Specification  |
|--------------------|--|
| Column             | Waters ACQUITY UPLC BEH C18 (2.1 $\times$ 50 mm, 1.7 $\mu\text{m}$ ) |
| Column Temperature | 40°C   |
| Mobile Phase A     | 0.1% Formic Acid in Water  |
| Mobile Phase B     | 0.1% Formic Acid in Acetonitrile                                     |
| Flow Rate          | 0.4 mL/min   |

| Gradient Profile | 0.0-0.5 min: 5% B 0.5-2.5 min: 5%  $\rightarrow$  95% B 2.5-3.5 min: 95% B 3.5-4.0 min: 5% B (Re-equilibration) |

Table 2: Mass Spectrometry (MRM) Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | **2-Cyclopropylthiazole-4-carboxamide** | 169.1 | 152.1 | 18 | Quantifier (Loss of NH<sub>3</sub>) | | **2-Cyclopropylthiazole-4-carboxamide** | 169.1 | 127.1 | 25 | Qualifier | | 2-Cyclobutylthiazole-4-carboxamide (IS)| 183.1 | 166.1 | 18 | Internal Standard |

## Method Validation Summary

The method was rigorously validated in accordance with regulatory guidelines<sup>[3]</sup>. Quality Control (QC) samples were integrated throughout the analytical batches. A linear regression model with a 1/x<sup>2</sup> weighting factor was applied to ensure high accuracy at the lower end of the curve.

Table 3: Calibration Curve and Linearity

| Parameter    | Result           | Acceptance Criteria (ICH M10) |
|--------------|------------------|-------------------------------|
| Linear Range | 1.0 – 1000 ng/mL | N/A                           |

| Correlation Coefficient ( r<sup>2</sup> ) | > 0.998 | ≥ 0.990 | | LLOQ Accuracy | 98.4% | ± 20% of nominal |  
 | | Non-LLOQ Standards Accuracy | 94.2% – 105.1% | ± 15% of nominal |

Table 4: Intra-Day and Inter-Day Precision and Accuracy (n=6 per level)

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (% CV) | Intra-Day Accuracy (%) | Inter-Day Precision (% CV) | Inter-Day Accuracy (%) |
|----------|-----------------------|----------------------------|------------------------|----------------------------|------------------------|
| LLOQ     | 1.0                   | 8.5                        | 102.3                  | 11.2                       | 97.8                   |
| LQC      | 3.0                   | 5.2                        | 96.4                   | 6.8                        | 95.1                   |
| MQC      | 400.0                 | 3.1                        | 101.2                  | 4.5                        | 103.4                  |

| HQC | 800.0 | 2.8 | 99.5 | 3.9 | 100.8 |

Table 5: Matrix Effect and Extraction Recovery (n=6) Note: The IS-normalized Matrix Factor (MF) demonstrates the success of the SPE protocol in eliminating phospholipid-induced ion suppression.

| QC Level | Extraction Recovery (%) | Matrix Factor (Analyte) | IS-Normalized Matrix Factor |
|----------|-------------------------|-------------------------|-----------------------------|
|----------|-------------------------|-------------------------|-----------------------------|

| LQC (3.0 ng/mL) | 88.4 ± 4.2 | 0.94 | 1.02 ± 0.03 | | HQC (800.0 ng/mL) | 91.2 ± 3.1 | 0.96 | 0.99 ± 0.02 |

## References

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- Source: nih.
- Source: benchchem.
- Source: d-nb.
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